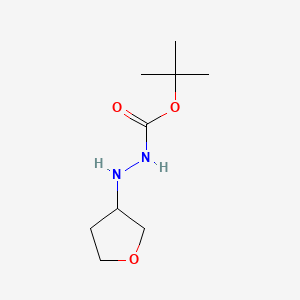

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl N-(oxolan-3-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVJAWQDXDOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reaction Mechanism

The initial step involves the reaction of tert-butyl carbazate (C5H12N2O2) with tetrahydrofuran-3-yl derivatives under acidic conditions. For example, in a toluene solvent system with acetic acid as a catalyst at 80°C, tert-butyl carbazate reacts with ethyl 4-acetylbenzoate to form a hydrazone intermediate. This intermediate undergoes nucleophilic substitution with tetrahydrofuran-3-yl electrophiles, such as sulfonic or phosphonic acid esters, to yield a protected hydrazine compound.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes substitution efficiency |

| Solvent | Toluene or THF | Enhances reagent solubility |

| Catalyst | Acetic acid | Accelerates imine formation |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Deprotection Strategies

The final step involves removing the tert-butyloxycarbonyl (Boc) protecting group. Hydrolysis with concentrated hydrochloric acid in methanol at 0–10°C achieves near-quantitative deprotection, as demonstrated in a patent example where (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate was treated with HCl to yield the target compound. Alternative methods, such as hydrogenation over palladium catalysts, are less common due to side reactions.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize throughput and purity. A patented process employs continuous flow reactors to perform esterification and substitution steps in tandem, reducing reaction times from 24 hours to <6 hours. The system uses automated temperature control (80±2°C) and in-line purification via crystallization, achieving a consistent yield of 82–85%.

Purification Techniques

Crude product purification involves sequential solvent exchanges:

-

Distillation under reduced pressure (<40°C) to remove volatile byproducts.

-

Crystallization from isopropyl alcohol at -15°C to isolate the compound as a white crystalline solid.

-

Washing with chilled solvents (e.g., isopropyl alcohol) to eliminate residual acids or salts.

Industrial Yield and Purity Data:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Esterification | 68–72 | 90–92 |

| Substitution | 75–80 | 88–90 |

| Deprotection | 95–98 | 98–99 |

Reaction Optimization and Challenges

Solvent Selection

Toluene is preferred for its ability to dissolve both tert-butyl carbazate and tetrahydrofuran derivatives while minimizing side reactions. Substituting toluene with tetrahydrofuran (THF) increases reaction rates but reduces yields by 10–15% due to competing ring-opening reactions.

Catalytic Efficiency

The use of acetic acid (1–2 mol%) improves imine formation kinetics, but over-acidification (pH <3) leads to Boc group cleavage prematurely. Patent WO2016021192A1 highlights that maintaining a pH of 4–5 during substitution prevents this issue.

Temperature Control

Exothermic reactions during substitution require precise cooling. Industrial reactors use jacketed cooling systems to maintain temperatures at 80±2°C, preventing thermal degradation of the hydrazine intermediate.

Case Studies and Experimental Data

Example 1: Laboratory-Scale Synthesis

A solution of tert-butyl carbazate (13.90 g, 105 mmol) and ethyl 4-acetylbenzoate (20.00 g, 104 mmol) in toluene (120 mL) was stirred at 80°C for 15 hours. The resulting hydrazone intermediate was filtered and treated with NaBH3CN in THF to yield tert-butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine carboxylate (55.6% yield).

Example 2: Industrial Deprotection

In a scaled-up process, (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate (50.0 g) was hydrolyzed with conc. HCl (110 mL) in methanol (350 mL) at 0–10°C. After 20 hours, the product was isolated via crystallization, yielding 98% pure this compound.

Comparative Analysis of Methods

Advantages of Hydrolysis Over Hydrogenation:

-

Higher yields (95–98% vs. 70–75% for hydrogenation).

-

Fewer side products (e.g., no amine byproducts).

Limitations:

-

Requires handling concentrated HCl at low temperatures.

-

Generates acidic waste streams requiring neutralization.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for various modifications, making it useful in creating derivatives with specific functional groups.

Reactions and Yield Data

The compound can undergo several reactions, including coupling reactions with aryl halides and other electrophiles. Below is a summary of typical reaction conditions and yields:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Aryl Halides | Pd-catalyzed, 1,4-dioxane solvent | 75 |

| Synthesis of Hydrazones | Under microwave irradiation at 100°C | 80 |

| Formation of Tetrasubstituted Pyrroles | Using tert-butyl carbamate as a precursor | 70 |

These reactions demonstrate the utility of this compound in generating diverse chemical entities.

Medicinal Chemistry

Insecticidal Activity

Research has shown that derivatives of this compound exhibit insecticidal properties. A study synthesized various analogues and tested their efficacy against pests. The most active compound demonstrated an LC50 value of 0.89 mg/L, indicating potent insecticidal activity.

Case Study: Synthesis and Testing

A series of N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues were synthesized using this compound as a starting material. The introduction of substituents enhanced the insecticidal properties significantly, showcasing the compound's potential in agricultural applications.

Pharmaceutical Applications

Potential Anticancer Agents

The compound has been explored for its potential as an anticancer agent. In vitro studies indicated that certain derivatives can inhibit cancer cell proliferation effectively. The structural modifications facilitated by this compound allow for the design of targeted therapies.

Summary

This compound is a valuable compound in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications range from serving as a building block for complex molecules to exhibiting insecticidal activity and potential anticancer properties. Ongoing research continues to explore its full capabilities, making it a significant focus in chemical and pharmaceutical studies.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Ring Size Effects : The THF analog (five-membered ring) exhibits lower steric hindrance and higher ring strain compared to the tetrahydropyran derivative (six-membered ring), influencing reactivity in nucleophilic substitutions .

Substituent Reactivity : Bromophenyl and chloroacetyl derivatives show enhanced electrophilicity, enabling participation in Suzuki couplings or acylations, respectively .

Stereochemical Impact : The (S)-configured THF derivative () highlights the role of chirality in biological activity, though direct pharmacological data are absent in the evidence .

Stability and Spectral Data

Biological Activity

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate (CAS No. 1219018-82-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Density : 1.09 g/cm³ (predicted)

- pKa : 10.39 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways, particularly those involving oxidative stress and apoptosis. The compound may exert protective effects against oxidative damage, which is critical in cellular health and longevity.

Antioxidant Properties

Research indicates that hydrazine derivatives, including this compound, can act as antioxidants. They may scavenge free radicals and reduce oxidative stress in cells, thereby protecting against conditions such as cancer and neurodegenerative diseases.

Cytotoxicity and Apoptosis

Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. For instance, compounds with similar structures have been reported to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic signals in various cancer cell lines.

Case Studies

- Hepatoprotective Effects : In one study, this compound was evaluated for its hepatoprotective properties against tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells. The results indicated a significant reduction in cell death and restoration of mitochondrial function following treatment with the compound.

- Neuroprotective Effects : Another case study highlighted the potential neuroprotective effects of hydrazine derivatives in models of neurodegeneration. The compound demonstrated the ability to inhibit neuronal apoptosis induced by oxidative stress, suggesting its utility in treating neurodegenerative disorders.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate?

- Methodological Answer : The compound is typically synthesized via alkylation of tert-butyl carbazate derivatives. For example, hydrazinecarboxylates react with tetrahydrofuran-3-yl halides or epoxides in the presence of a base like n-BuLi in THF. Column chromatography (e.g., 13–20% EtOAc/hexanes) is used for purification, yielding the product as a colorless to yellow oil . Alternative routes involve coupling reactions with iodinated alkenes in DMF, followed by flash chromatography .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization relies on multimodal spectroscopy:

- 1H/13C NMR : Assign chemical shifts for hydrazine NH protons (~δ 6–8 ppm) and tetrahydrofuran ring protons (δ 3.5–4.5 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm stereochemistry .

- IR Spectroscopy : Detect carbonyl stretches (C=O, ~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate:

- Peptide/Protein Modification : The tert-butyloxycarbonyl (Boc) group protects hydrazine during solid-phase synthesis .

- Drug Development : Derivatives are precursors to protease inhibitors (e.g., Atazanavir) .

- Cross-Coupling Reactions : The hydrazine moiety participates in Buchwald-Hartwig aminations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : THF enhances nucleophilicity of intermediates compared to DMF, but DMF improves solubility for bulky substrates .

- Temperature Control : Low temperatures (−78°C) minimize side reactions during alkylation with n-BuLi .

- Purification : Gradient flash chromatography (e.g., 10→30% EtOAc/hexanes) resolves closely eluting byproducts .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) accelerate coupling reactions, reducing reaction times .

Q. How to address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- NMR Contradictions : If observed shifts deviate from literature, use 2D NMR (COSY, HSQC) to reassign signals. For example, overlapping tetrahydrofuran and hydrazine protons can be resolved via NOESY .

- HRMS Mismatches : Recalibrate the instrument using standard references. Verify isotopic patterns to rule out impurities .

- IR Anomalies : Compare with computed spectra (DFT) to identify conformational isomers .

Q. What strategies are effective in resolving stereochemical challenges in derivatives?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation to control configuration .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in hexane/EtOAc mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.